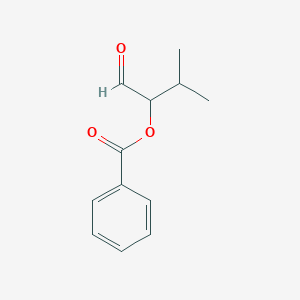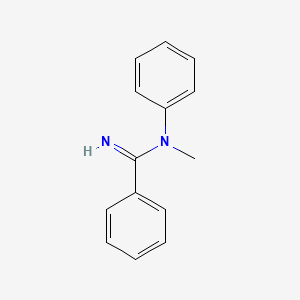![molecular formula C27H38O6-2 B14616594 4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,3-dicarboxylate CAS No. 60880-41-3](/img/structure/B14616594.png)
4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,3-dicarboxylate is a chemical compound with the molecular formula C27H38O6 It is known for its unique structure, which includes an octadec-9-en-1-yl group attached to a benzene ring via an oxycarbonyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,3-dicarboxylate typically involves the esterification of benzene-1,3-dicarboxylic acid with octadec-9-en-1-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of benzene-1,3-dicarboxylic acid derivatives.
Reduction: Formation of benzene-1,3-dimethanol derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,2-dicarboxylate
- 4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,4-dicarboxylate
Uniqueness
4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,3-dicarboxylate is unique due to its specific ester linkage and the position of the carboxylate groups on the benzene ring. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
特性
CAS番号 |
60880-41-3 |
|---|---|
分子式 |
C27H38O6-2 |
分子量 |
458.6 g/mol |
IUPAC名 |
4-octadec-9-enoxycarbonylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C27H40O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-33-27(32)23-19-18-22(25(28)29)21-24(23)26(30)31/h9-10,18-19,21H,2-8,11-17,20H2,1H3,(H,28,29)(H,30,31)/p-2 |
InChIキー |
VVQFGECASAFYCG-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)C1=C(C=C(C=C1)C(=O)[O-])C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


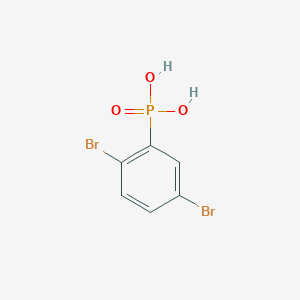


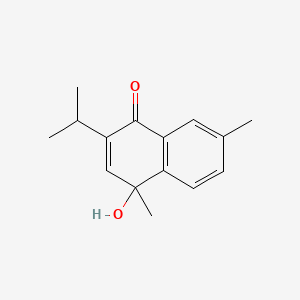
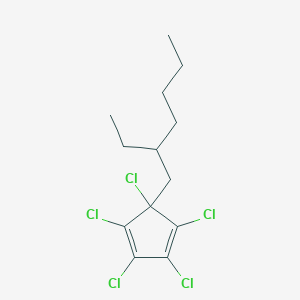
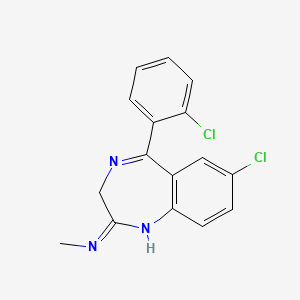
![2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane](/img/structure/B14616560.png)
![Triethoxy{2-methoxy-3-[(oxiran-2-yl)methoxy]propyl}silane](/img/structure/B14616565.png)
![Butane-1,4-diol;1,3-diisocyanato-2-methylbenzene;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14616567.png)
![(2E)-2-[(4-Iodophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14616570.png)


